molecular formula C16H21N5 B15121373 N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B15121373
M. Wt: 283.37 g/mol
InChI Key: WMDIJYUCDUIVRM-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Toluene, ethyl acetate, methanol

    Catalysts: Palladium on carbon, copper iodide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce amines or hydrocarbons .

Scientific Research Applications

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrazine-containing molecules. Examples include:

Uniqueness

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H21N5

Molecular Weight

283.37 g/mol

IUPAC Name

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C16H21N5/c1-13-16(19-10-9-17-13)21-11-6-14(7-12-21)20(2)15-5-3-4-8-18-15/h3-5,8-10,14H,6-7,11-12H2,1-2H3

InChI Key

WMDIJYUCDUIVRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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